

O-Methyl-DL-tyrosine structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Structure and Synthesis of O-Methyl-DL-tyrosine

This technical guide provides a comprehensive overview of the chemical structure and a detailed methodology for the synthesis of O-Methyl-DL-tyrosine, a derivative of the amino acid tyrosine. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. O-Methyl-DL-tyrosine serves as a valuable building block in pharmaceutical synthesis and is utilized in research investigating metabolic pathways and enzyme activity[1].

Chemical Structure

O-Methyl-DL-tyrosine is a racemic mixture of the D and L enantiomers of O-methyltyrosine. In this derivative, the hydrogen of the phenolic hydroxyl group of tyrosine is replaced by a methyl group[2]. The IUPAC name for this compound is 2-amino-3-(4-methoxyphenyl)propanoic acid[2][3].

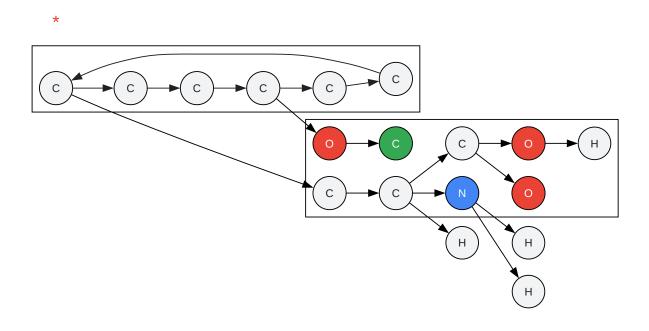
Key Identifiers:

Molecular Formula: C10H13NO3[4][5]

Molecular Weight: 195.22 g/mol [6]

CAS Number: 7635-29-2[4][5]





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Caption: Chemical structure of O-Methyl-DL-tyrosine.

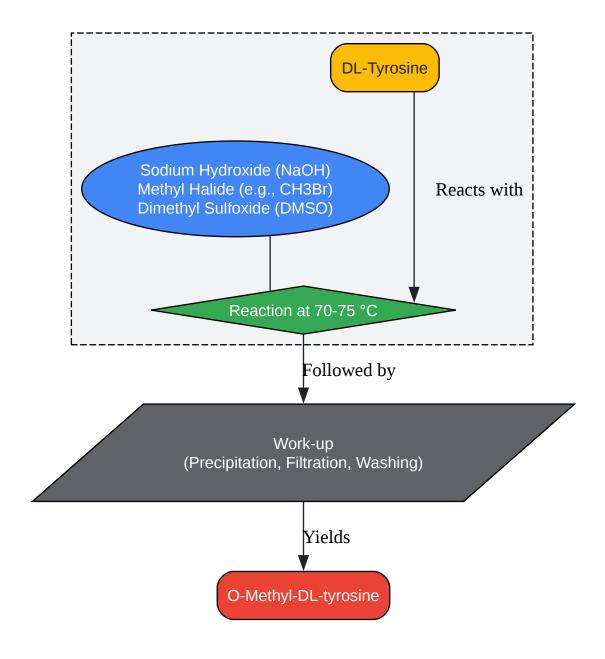
Synthesis of O-Methyl-DL-tyrosine

A common and direct method for the synthesis of O-Methyl-DL-tyrosine is the O-alkylation of DL-tyrosine. This process involves the reaction of tyrosine with an alkyl halide in the presence of a base and a suitable solvent. A documented method utilizes dimethyl sulfoxide (DMSO) as the reaction solvent, which facilitates the formation of the desired O-alkylated product[7].

Synthesis Workflow

The synthesis can be visualized as a single-step conversion from the starting material to the final product, followed by purification.





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Caption: Workflow for the synthesis of O-Methyl-DL-tyrosine.

Quantitative Data

The following table summarizes the reactants and conditions for a representative synthesis of an O-alkylated tyrosine derivative, which can be adapted for O-Methyl-DL-tyrosine[7].



Component	Role	Molar Ratio	Amount (for 0.1 mole scale)
DL-Tyrosine	Starting Material	1.0	18.12 g (0.1 mole)
Sodium Hydroxide	Base	2.0	8.0 g (0.2 mole)
Methyl Bromide	Methylating Agent	1.0	9.49 g (0.1 mole)
Dimethyl Sulfoxide	Solvent	-	350 mL
Reaction Temp.	-	-	70-75 °C
Reaction Time	-	-	3 hours

Experimental Protocol

The following protocol is adapted from a general procedure for the O-alkylation of tyrosine[7].

- Preparation of Tyrosine Solution: In a suitable reaction vessel, dissolve 18.12 g (0.1 mole) of DL-tyrosine in a solution of 8.0 g (0.2 mole) of sodium hydroxide in a minimal amount of water.
- Solvent Addition: Dilute the resulting solution with 350 mL of dimethyl sulfoxide (DMSO).
- Heating: Heat the mixture to a temperature of 70-75 °C using a water bath.
- Addition of Methylating Agent: While stirring, add 9.49 g (0.1 mole) of methyl bromide to the heated solution. Caution: Methyl bromide is a toxic gas and should be handled in a wellventilated fume hood with appropriate safety precautions.
- Reaction: Maintain the reaction mixture at 70-75 °C with continuous stirring for approximately 3 hours.
- Work-up and Isolation:
 - After the reaction is complete, pour the mixture into 500 g of an ice-water slurry to precipitate the product.
 - Collect the crude product by vacuum filtration.



- Wash the collected solid with water to remove any unreacted starting materials and inorganic salts.
- Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol.
- Drying: Dry the purified product under vacuum to yield O-Methyl-DL-tyrosine.

Note: The primary by-product in this reaction is the methyl ester of O-methyl-DL-tyrosine. To minimize its formation, a slight excess of tyrosine can be used. Alternatively, if the ester is formed, it can be converted to the desired carboxylic acid by saponification with a dilute base before the final isolation step[7].

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- To cite this document: BenchChem. [O-Methyl-DL-tyrosine structure and synthesis].
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